molecular formula C12H15N3S B1523108 1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1152708-06-9

1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1523108
CAS No.: 1152708-06-9
M. Wt: 233.33 g/mol
InChI Key: WNVXGBFVONHZOJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a benzothiophene moiety at the 3-position of the pyrazol-5-amine core. Its structural uniqueness lies in the fused bicyclic benzothiophene group, which distinguishes it from other pyrazole-based amines. This article provides a detailed comparison with structurally related compounds, focusing on substituent effects, biological activities, and physicochemical properties.

Properties

IUPAC Name

2-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-15-12(13)7-9(14-15)11-6-8-4-2-3-5-10(8)16-11/h6-7H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVXGBFVONHZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC3=C(S2)CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison

Substituent Effects at the 3-Position of the Pyrazole Core

The 3-position substituent on the pyrazol-5-amine scaffold critically influences molecular interactions and functional outcomes. Key analogs and their substituents include:

Compound Name Substituent at 3-Position Key Functional Group Characteristics
1-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine (Target) 4,5,6,7-Tetrahydro-1-benzothiophen-2-yl Fused bicyclic thiophene; planar, π-conjugated system
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl Aromatic ring; enhances hydrophobic interactions
1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine 3-Methylbutyl Alkyl chain; increases lipophilicity
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (5-Methylthiophen-3-yl)methyl Thiophene-methyl; moderate π-stacking capability
7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-...-1H-pyrazol-5-amine 1,1,1-Trifluoro-2-methylpropan-2-yl Trifluoromethyl group; enhances metabolic stability

Key Observations :

  • Trifluoromethyl groups (e.g., in ) are known to increase electronegativity and bioavailability, a contrast to the benzothiophene’s bulkier structure .
Thrombin Inhibition
  • Pyrazole-based thrombin inhibitors () highlight the importance of the 3-position substituent in serine protease trapping. Benzothiophene’s rigidity might optimize binding pocket occupancy compared to flexible alkyl chains .

Physicochemical Properties

  • Lipophilicity : Alkyl-substituted analogs (e.g., ) exhibit higher logP values than aromatic derivatives, impacting solubility and distribution .
  • Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas benzothiophene may undergo hepatic oxidation via cytochrome P450 enzymes .
  • Crystallinity: X-ray diffraction of compound 5a () confirms monoclinic packing (space group P21/c), suggesting structural similarities in benzothiophene derivatives could favor crystalline phases .

Research Findings and Data

Comparative Bioactivity Data

Compound Biological Activity (IC50/Inhibition %) Target Protein/Pathogen Reference
1-Methyl-3-(benzothiophen-2-yl) derivative N/A (Discontinued) Exploratory research
1,3,4-Oxadiazole thioether (5a ) >50% inhibition at 50 μg/mL Sclerotinia sclerotiorum
Trifluoromethyl-pyrazole (30 in ) Potent BET inhibition (nM range) Bromodomain and Extra-Terminal (BET) proteins

Molecular Docking Insights

  • SDH Protein Interaction : Compound 5g () docks similarly to penthiopyrad, with carbonyl groups forming hydrogen bonds. Benzothiophene’s sulfur atom may introduce additional van der Waals interactions .
  • Thrombin Binding : Rigid bicyclic substituents (e.g., benzothiophene) may reduce conformational entropy loss upon binding, enhancing inhibitory potency compared to flexible analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine

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